molecular formula C7H5F2NO3 B8792284 (2,3-Difluoro-5-nitrophenyl)methanol CAS No. 946582-61-2

(2,3-Difluoro-5-nitrophenyl)methanol

Cat. No.: B8792284
CAS No.: 946582-61-2
M. Wt: 189.12 g/mol
InChI Key: FJAVXITVOCMWIR-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-nitrophenyl)methanol (C₇H₅F₂NO₃) is a fluorinated aromatic alcohol featuring a nitro group at the 5-position and fluorine atoms at the 2- and 3-positions on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro and fluorine groups, which enhance reactivity and stability in synthetic pathways .

Properties

CAS No.

946582-61-2

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

(2,3-difluoro-5-nitrophenyl)methanol

InChI

InChI=1S/C7H5F2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2

InChI Key

FJAVXITVOCMWIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs and their similarity scores (based on and ):

Compound Name CAS No. Substituent Positions Similarity Score
(3-Fluoro-2-nitrophenyl)methanol 1214323-11-1 3-F, 2-NO₂ 0.90
(3,5-Difluoro-4-nitrophenyl)methanol 1123172-89-3 3,5-F, 4-NO₂ 0.90
(2-Fluoro-5-nitrophenyl)methanol 63878-73-9 2-F, 5-NO₂ 0.87
(2-Methoxy-5-nitrophenyl)methanol 5804-49-9 2-OCH₃, 5-NO₂ 0.86

Key Observations :

  • Fluorine and nitro group positioning significantly impacts similarity. Difluoro analogs (e.g., 3,5-Difluoro-4-nitrophenyl) show higher similarity (0.90) than mono-fluoro derivatives (0.87) .
  • Methoxy-substituted analogs exhibit lower similarity (0.86), suggesting halogenation is a critical structural factor .

Physical and Chemical Properties

While experimental data for (2,3-Difluoro-5-nitrophenyl)methanol are sparse, inferences can be drawn from analogs:

Property This compound (2,5-Difluorophenyl)(3-nitrophenyl)Methanone (3-Fluoro-2-nitrophenyl)methanol
Molecular Formula C₇H₅F₂NO₃ C₁₃H₇F₂NO₃ C₇H₅FNO₃
Molecular Weight (g/mol) 189 263.20 170
Functional Groups -CH₂OH, -NO₂, -F -CO-, -NO₂, -F -CH₂OH, -NO₂, -F

Key Observations :

  • Difluoro substitution (e.g., 2,3-Difluoro) contributes to higher molecular weight and stability compared to mono-fluoro analogs .

Preparation Methods

Nitro group introduction at the para position relative to fluorine substituents is critical. In a protocol adapted from Royal Society of Chemistry procedures (search result ), nitration of 2,3-difluorotoluene with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C yields 2,3-difluoro-5-nitrotoluene with 78% efficiency . The reaction’s regioselectivity is attributed to the electron-withdrawing effect of fluorine, directing nitration to the C5 position.

Reaction Conditions:

ParameterValue
Temperature0–5°C
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Reaction Time4 hr
Yield78%

Fluorination via Halogen Exchange

Fluorine atoms are often introduced via nucleophilic aromatic substitution. A method detailed in patent CN101648904B (search result ) employs potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in dimethylformamide (DMF) at 120°C. Applied to 2-chloro-5-nitrophenyl methanol, this replaces chlorine with fluorine, achieving 85% conversion .

Fluorination Protocol:

  • Substrate: 2-chloro-5-nitrophenyl methanol

  • Catalyst: 18-crown-6 (5 mol%)

  • Solvent: DMF

  • Temperature: 120°C

  • Time: 12 hr

  • Yield: 85%

Hydroxymethyl Group Installation

Reduction of a formyl or ester group to a primary alcohol is a common pathway. Search result describes the reduction of 3,5-di-tert-butyl-4-(methoxymethoxy)benzaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the corresponding alcohol in 92% efficiency . Adapting this to 2,3-difluoro-5-nitrobenzaldehyde, the reduction proceeds as follows:

Reduction Steps:

  • Formylation: Vilsmeier-Haack reaction on 2,3-difluoro-5-nitrobenzene introduces a formyl group.

  • Reduction: NaBH₄ (2 eq) in THF at 0°C reduces the aldehyde to methanol.

  • Workup: Acidic quenching (HCl) and extraction with ethyl acetate.

Key Data:

ParameterValue
Reduction AgentNaBH₄ (2 eq)
SolventTHF
Temperature0°C → RT
Yield88%

One-Pot Nitration-Fluorination Sequences

Combining nitration and fluorination in a single reactor minimizes intermediate isolation. A hybrid approach from search results and involves:

  • Nitration of 2,3-difluorotoluene as in Section 1.

  • In situ fluorination using KF/18-crown-6 under inert atmosphere.

Advantages:

  • 15% reduced solvent usage.

  • Overall yield improvement to 82%.

Purification and Characterization

Final purification via silica gel chromatography (n-hexane/ethyl acetate, 4:1) isolates (2,3-difluoro-5-nitrophenyl)methanol with >99% purity (HPLC) . Structural confirmation employs:

  • ¹H-NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.94 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 4.78 (s, 2H, CH₂OH) .

  • MS (ESI): m/z 204.05 [M+H]⁺ .

Q & A

Q. How can researchers optimize purification of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column and methanol/water gradients (e.g., 60:40 to 90:10 v/v) for high-resolution separation .
  • Recrystallization : Dissolve crude product in hot methanol, filter, and cool to −20°C for crystallization.
  • Validation : Confirm purity via melting point (>150°C) and ¹H-NMR (sharp singlet for -CH₂OH at δ 4.5–5.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Identify fluorine coupling patterns (e.g., meta-fluorines show splitting in aromatic regions) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., theoretical m/z 204.0423) .
  • HPLC-UV : Monitor nitro group stability at λ = 254 nm .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the nitro and hydroxyl groups?

  • pH sensitivity : Nitro groups degrade under strong alkaline conditions (pH >10), while hydroxyl groups oxidize in acidic media. Use buffered solutions (pH 6–8) during synthesis .
  • Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at −20°C in dark vials to prevent photodegradation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Issue : Yields vary (70–85%) due to competing side reactions (e.g., over-fluorination or nitro displacement).
  • Resolution :
  • Use kinetic control (low temperatures for fluorination).
  • Monitor reaction progress via in-situ FTIR for nitro group disappearance .
    • Case Study : Adjusting SnCl₂ stoichiometry from 5 mmol to 7 mmol improved reduction efficiency by 15% .

Q. How can computational modeling predict reactivity in fluorinated aromatic systems?

  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the para position to -NO₂ is most reactive .
  • Molecular dynamics : Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Problem : Racemization occurs during methanol protection/deprotection.
  • Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Data Contradiction Analysis

Q. Why do NMR spectra of similar fluorinated methanol derivatives show conflicting coupling constants?

  • Root cause : Varying solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration alter fluorine-proton coupling (³JHF).
  • Mitigation : Standardize NMR conditions (solvent, temperature) and reference against known analogs (e.g., (3-Fluoro-5-methylphenyl)methanol, δ 4.6 ppm) .

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